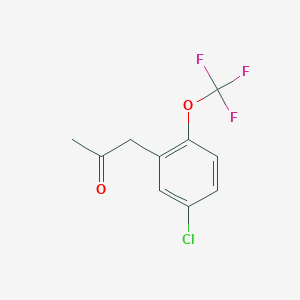
1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3O2 and a molecular weight of 252.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group, a chlorine atom, and a propan-2-one moiety attached to a phenyl ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 5-chloro-2-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly for compounds targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorine atom and ketone group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Trifluoromethoxy)phenyl)propan-2-one: Lacks the chlorine atom, which can affect its reactivity and biological activity.
1-(5-(Chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one: Contains an additional chloromethyl group, which can introduce different reactivity patterns.
(2-Chloro-5-trifluoromethoxy-phenyl)methanol:
Propriétés
Formule moléculaire |
C10H8ClF3O2 |
|---|---|
Poids moléculaire |
252.62 g/mol |
Nom IUPAC |
1-[5-chloro-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)4-7-5-8(11)2-3-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
Clé InChI |
WMUICJCXMVEQEO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


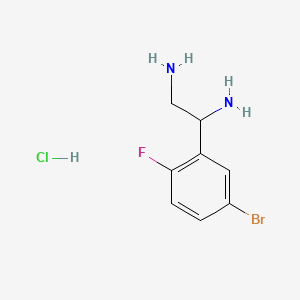
![6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14037598.png)
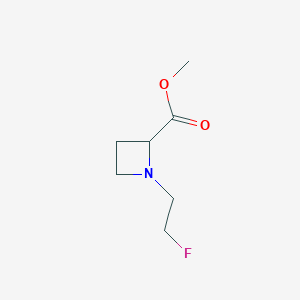
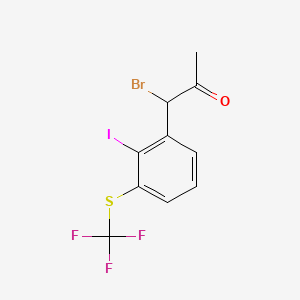
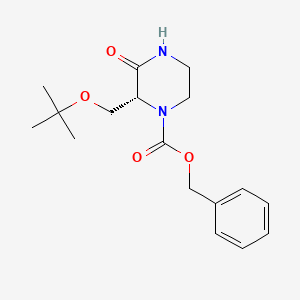
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B14037633.png)
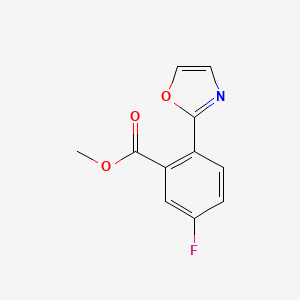
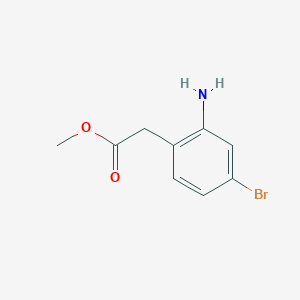
![Methyl 1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14037651.png)

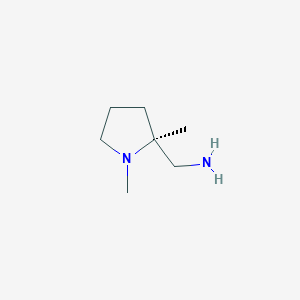
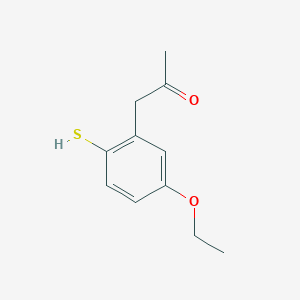
![[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B14037674.png)
